molecular formula C20H32O2 B587427 Arachidonic Acid-d11 CAS No. 1287387-84-1

Arachidonic Acid-d11

Cat. No.: B587427
CAS No.: 1287387-84-1
M. Wt: 315.541
InChI Key: YZXBAPSDXZZRGB-MBZQHBQHSA-N
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Mechanism of Action

Target of Action

Arachidonic Acid-d11, also known as AA-d11, is an ω-6 polyunsaturated fatty acid and a precursor of eicosanoids . It is primarily targeted at the brain arachidonic acid (AA) cascade . This cascade plays a crucial role in the regulation of mood stabilizers, making it a potential target for therapeutic interventions in bipolar disorder .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. Chronic administration of mood stabilizers such as lithium, valproate, and carbamazepine at therapeutically relevant doses selectively target the brain AA cascade . For instance, chronic lithium and carbamazepine decrease the binding activity of activator protein-2, which in turn reduces the transcription, translation, and activity of its AA-selective calcium-dependent phospholipase A2 gene product . Valproate, on the other hand, is a non-competitive inhibitor of long-chain acyl-CoA synthetase .

Biochemical Pathways

This compound affects multiple interconnected pathways. Virtually all cellular arachidonic acid is esterified in membrane phospholipids . Free arachidonic acid is a transient, critical substrate for the biosynthesis of eicosanoid second messengers . The AA cascade is involved in the production of prostaglandins, thromboxanes, and leukotrienes . These eicosanoids play diverse roles in the pro-inflammatory, anti-inflammatory, and resolving phases of injury .

Pharmacokinetics

It is known that the compound is intended for use as an internal standard for the quantification of arachidonic acid by gc- or lc- mass spectrometry . This suggests that the compound may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that allow it to be accurately measured in biological systems.

Result of Action

This suggests that the compound may have a significant impact on cellular signaling and inflammation .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence of arachidonic acid in membrane phospholipids is tightly regulated through multiple interconnected pathways . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the cellular environment and the presence of other biochemicals.

Biochemical Analysis

Biochemical Properties

Arachidonic Acid-d11 interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cyclooxygenase (COX), cytochrome P450 (CYP) enzymes, and lipid oxygenase (LOX) pathways . These interactions regulate complex biochemical reactions under physiological and pathological conditions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits cardioprotective effects in diabetic myocardial ischemia .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is metabolized by COX, LOX, and P450 to generate numerous pro-inflammatory and anti-inflammatory resolving mediators .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound exhibits cardioprotective effects in diabetic myocardial ischemia, suggesting a departure from its known role in promoting ferroptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study demonstrated that this compound exhibits cardioprotective effects in diabetic models of myocardial ischemia .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted into eicosanoids that promote inflammation, blood clotting, and vasoconstriction, and epoxyeicosatrienoic (EET), which have vasodilatory and anti-inflammatory effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is naturally found incorporated in phospholipids of the cell membrane, conferring it with fluidity and flexibility .

Subcellular Localization

This compound is localized in the cell membrane where it plays a crucial role in maintaining the fluidity and flexibility of the membrane . It is also a transient, critical substrate for the biosynthesis of eicosanoid second messengers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arachidonic Acid-d11 involves the incorporation of deuterium atoms into the arachidonic acid molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process involves the use of deuterated reagents and catalysts to ensure the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound is carried out using advanced chemical synthesis techniques. The process begins with the extraction of arachidonic acid from natural sources, followed by its conversion into the deuterated form through controlled chemical reactions. The final product is purified using chromatographic techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Arachidonic Acid-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Enzymes like COX and LOX, along with molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    Arachidonic Acid: The non-deuterated form, widely studied for its role in inflammation and cell signaling.

    Linoleic Acid: Another omega-6 fatty acid, serving as a precursor to arachidonic acid.

    Eicosapentaenoic Acid (EPA): An omega-3 fatty acid with anti-inflammatory properties.

Uniqueness: Arachidonic Acid-d11 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and differentiation from the non-deuterated form, providing valuable insights into metabolic pathways and the role of arachidonic acid in various biological processes .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXBAPSDXZZRGB-MBZQHBQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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